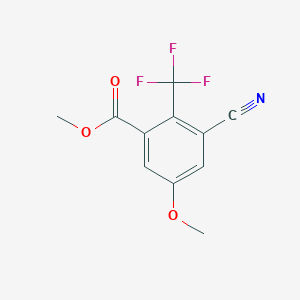

3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester is an organic compound with a complex structure that includes cyano, methoxy, and trifluoromethyl groups attached to a benzoic acid methyl ester core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester typically involves multiple steps. One common method includes the reaction of an aryl alkyl ketone with ammonium iodide and methanol. The reaction mixture is stirred, and then potassium peroxymonosulfate is added slowly. The mixture is stirred at 60°C for 30 hours, followed by quenching with sodium thiosulfate solution. The product is extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of this compound is in antiviral research, particularly against HIV. Studies have shown that derivatives related to this compound exhibit significant inhibitory effects on HIV-1 reverse transcriptase (RT), which is crucial for viral replication. For example, certain analogs have demonstrated an EC50 value as low as 0.21 μM, indicating potent antiviral activity . The modifications made to the methyl ester moiety are aimed at enhancing metabolic stability while retaining efficacy.

Anti-cancer Properties

Research indicates that compounds with similar structural features may possess anti-cancer properties. The trifluoromethyl group is associated with increased lipophilicity, which can enhance cellular uptake and bioavailability of the drug candidate. This characteristic makes it a subject of interest in developing new anticancer agents targeting various malignancies.

Case Study 1: HIV Inhibition

In a study focused on non-nucleoside inhibitors of HIV-1 RT, compounds structurally related to 3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester were synthesized and tested for their antiviral properties. The results indicated that modifications to the ester group could lead to improved metabolic stability without compromising antiviral activity. This finding suggests that further exploration of this compound could yield effective treatments for HIV .

Case Study 2: Drug Design Innovations

A recent investigation into drug design highlighted the importance of bioisosterism in modifying existing drugs to enhance their properties. The incorporation of trifluoromethyl groups into drug candidates like this compound has been shown to improve selectivity and potency against targeted enzymes involved in disease processes . This approach exemplifies how structural modifications can lead to significant advancements in therapeutic efficacy.

Potential Therapeutic Uses

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

- Antiviral Therapies: Particularly for HIV and potentially other viral infections.

- Cancer Treatment: As part of novel drug formulations targeting tumor cells.

- Drug Development: As a lead compound for synthesizing new derivatives with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

3-Methoxyphenylboronic acid: Similar in structure but lacks the cyano and trifluoromethyl groups.

3-(Trifluoromethyl)phenylacetic acid methyl ester: Contains the trifluoromethyl group but differs in the rest of the structure.

Uniqueness

3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester is a synthetic compound characterized by its unique molecular structure, which includes a cyano group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid backbone. Its molecular formula is C11H8F3NO3 with a molecular weight of approximately 259.18 g/mol. This compound's structural features suggest potential biological activities, particularly in pharmacology.

General Biological Properties

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzoic acids are known for their antibacterial , antifungal , and anti-inflammatory activities. The trifluoromethyl group typically enhances bioactivity due to increased lipophilicity and metabolic stability, suggesting potential pharmacological applications.

Interaction Studies

Preliminary studies indicate that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Understanding these interactions is crucial for evaluating the compound's therapeutic uses or toxicological profiles.

Comparative Analysis

To better understand the potential of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methoxy-2-(trifluoromethyl)benzoic acid | C10H8F3O2 | Lacks cyano group |

| Methyl 4-cyano-2-(trifluoromethyl)benzoate | C11H8F3N | Similar cyano and trifluoromethyl groups |

| 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | Simpler structure without methoxy |

| 2,4-Bis(trifluoromethyl)benzoic acid | C8H4F6O2 | Contains two trifluoromethyl groups |

| 2-(Trifluoromethyl)terephthalic acid | C10H6F4O4 | More complex aromatic system |

The unique combination of functional groups in this compound influences its reactivity and potential applications compared to these similar compounds.

Anticancer Activity

Research on structurally related compounds has shown promising anticancer activity. For example, benzamide derivatives have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 5.85μM, indicating significant potency compared to standard drugs like 5-Fluorouracil . Compounds exhibiting higher activity against human cancer cell lines have been identified through various assays, suggesting that similar benzoic acid derivatives could also possess anticancer properties.

The mechanism of action for compounds with trifluoromethyl groups often involves modulation of enzyme activity or interaction with cellular signaling pathways. For instance, the presence of the trifluoromethyl group has been shown to enhance the potency of certain drugs by improving their binding affinity to target proteins . Continued research into the specific mechanisms through which this compound operates will be essential for determining its therapeutic potential.

Properties

Molecular Formula |

C11H8F3NO3 |

|---|---|

Molecular Weight |

259.18 g/mol |

IUPAC Name |

methyl 3-cyano-5-methoxy-2-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C11H8F3NO3/c1-17-7-3-6(5-15)9(11(12,13)14)8(4-7)10(16)18-2/h3-4H,1-2H3 |

InChI Key |

SJANRYRUZRPFSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(=O)OC)C(F)(F)F)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.